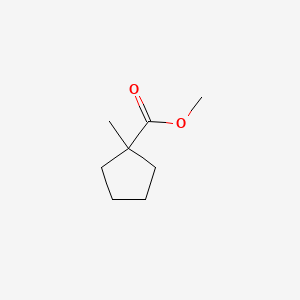

methyl 1-methylcyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCGJXDLZCDFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196807 | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-83-5 | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl 1-methylcyclopentanecarboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 1-methylcyclopentanecarboxylate

Abstract

This compound is a valuable organic compound utilized as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its structure, featuring a quaternary carbon center on a five-membered ring, presents unique synthetic challenges and opportunities. This technical guide provides an in-depth exploration of robust and validated methodologies for the synthesis of this target molecule. We will dissect two primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and comparative analysis to empower researchers in drug development and chemical synthesis with the knowledge to make informed strategic decisions. The protocols described herein are designed as self-validating systems, emphasizing causality behind experimental choices to ensure reproducibility and success.

Introduction to the Target Molecule

This compound (C₈H₁₄O₂) is a methyl ester of 1-methylcyclopentanecarboxylic acid.[1] It is a colorless liquid with a molecular weight of 142.20 g/mol and is typically characterized by its miscibility with common organic solvents.[1][2] The core of this molecule is the cyclopentane ring, which is a prevalent scaffold in numerous biologically active compounds. The presence of a methyl group and a methyl ester at the same carbon atom (C1) creates a sterically hindered quaternary center, which can be a key feature for modulating the pharmacological profile of a larger molecule.

This guide will focus on two divergent and effective synthetic pathways:

-

Strategy I: A convergent approach involving the synthesis of the carboxylic acid precursor, 1-methylcyclopentanecarboxylic acid, followed by a classic Fischer esterification.

-

Strategy II: A linear approach starting with the synthesis of methyl cyclopentanecarboxylate via a Favorskii rearrangement, followed by a direct α-alkylation to introduce the methyl group.

Caption: Overview of the divergent synthetic strategies discussed.

Strategy I: Convergent Synthesis via Fischer Esterification

This strategy is predicated on the late-stage formation of the ester from its corresponding carboxylic acid. The primary advantage here is the robustness and high yield of the Fischer esterification process. The key challenge lies in the efficient synthesis of the requisite precursor, 1-methylcyclopentanecarboxylic acid.

Mechanistic Principles

Part A: Synthesis of 1-Methylcyclopentanecarboxylic Acid via Grignard Reaction

A highly effective method for creating the quaternary carbon is through the addition of a methyl Grignard reagent to cyclopentanone, followed by conversion of the resultant tertiary alcohol to the carboxylic acid. A more direct, albeit challenging, route involves the carboxylation of a Grignard reagent derived from 1-halo-1-methylcyclopentane. For this guide, we will focus on a reliable two-step sequence starting from cyclopentanone.

-

Grignard Addition: Methylmagnesium bromide adds to the electrophilic carbonyl carbon of cyclopentanone to form a tertiary alkoxide. Subsequent acidic workup yields 1-methylcyclopentanol. The key to success is maintaining anhydrous conditions to prevent quenching the highly basic Grignard reagent.[3]

-

Nitrile Synthesis and Hydrolysis: The tertiary alcohol is converted to 1-chloro-1-methylcyclopentane using a reagent like thionyl chloride or concentrated HCl. This tertiary halide then undergoes nucleophilic substitution with sodium cyanide to form 1-methylcyclopentanecarbonitrile. Finally, vigorous acidic or basic hydrolysis of the nitrile yields the target carboxylic acid.

Part B: Fischer Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the reaction toward the product (ester), methanol is used in large excess, acting as both reactant and solvent. The mechanism proceeds through several key steps: protonation of the carbonyl oxygen to activate the carboxylic acid, nucleophilic attack by methanol, proton transfer, and elimination of water.[4]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Strategy I

Step 1: Synthesis of 1-Methylcyclopentanol

-

Apparatus: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere.

-

Grignard Formation: To the flask, add magnesium turnings (5.8 g, 0.24 mol). In the dropping funnel, place a solution of methyl iodide (31.2 g, 0.22 mol) in 100 mL of anhydrous diethyl ether.

-

Reaction: Add ~10 mL of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by cloudiness and bubbling), gently warm the flask. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.

-

Addition of Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclopentanone (16.8 g, 0.20 mol) in 50 mL of anhydrous diethyl ether dropwise via the dropping funnel.

-

Workup: After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Cautiously pour the reaction mixture onto 200 g of crushed ice and acidify with 1 M HCl. Separate the ether layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methylcyclopentanol.

Step 2: Synthesis of 1-Methylcyclopentanecarboxylic Acid

-

Chlorination: In a well-ventilated fume hood, cool the crude 1-methylcyclopentanol (0.20 mol) to 0 °C and slowly add 50 mL of concentrated HCl with vigorous stirring. Stir at room temperature for 4 hours. Extract the product with dichloromethane, wash with water, and dry over MgSO₄. Evaporate the solvent to yield 1-chloro-1-methylcyclopentane.

-

Cyanation: Prepare a solution of sodium cyanide (12.0 g, 0.245 mol) in 100 mL of DMSO. Add the crude 1-chloro-1-methylcyclopentane and heat the mixture to 90 °C for 12 hours. Cool, pour into water, and extract with ether. Wash the ether extracts with brine, dry, and concentrate to yield 1-methylcyclopentanecarbonitrile.

-

Hydrolysis: Reflux the crude nitrile with 150 mL of 6 M H₂SO₄ for 6 hours. Cool the mixture, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-methylcyclopentanecarboxylic acid.[5][6]

Step 3: Esterification to this compound

-

Reaction Setup: In a 250 mL round-bottom flask, combine the crude 1-methylcyclopentanecarboxylic acid (0.18 mol), 150 mL of methanol, and 3 mL of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 5 hours.

-

Workup: Cool the solution and remove the excess methanol via rotary evaporation. Dissolve the residue in 100 mL of diethyl ether and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.

Strategy II: Linear Synthesis via α-Alkylation

This strategy builds the target molecule by first creating the cyclopentane ester scaffold and then introducing the final methyl group. This approach leverages the powerful and well-documented Favorskii rearrangement for ring contraction.[7][8]

Mechanistic Principles

Part A: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that results in a rearranged carboxylic acid derivative.[7] When applied to a cyclic α-halo ketone, it serves as an elegant method for ring contraction.[8][9]

-

Enolate Formation: A strong base, sodium methoxide, deprotonates the α'-carbon (C6) of 2-chlorocyclohexanone, forming an enolate.

-

Cyclopropanone Intermediate: The enolate performs an intramolecular Sₙ2 reaction, displacing the chloride to form a highly strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate.[9]

-

Nucleophilic Attack & Ring Opening: The methoxide nucleophile attacks the carbonyl carbon of the intermediate. The resulting tetrahedral intermediate collapses, and the three-membered ring opens to form the more stable carbanion, which is typically the less substituted one.[10]

-

Protonation: The carbanion is protonated by the methanol solvent during workup to yield the final methyl cyclopentanecarboxylate product.

Caption: Mechanism of the Favorskii Rearrangement.

Part B: α-Methylation of the Ester

To introduce the methyl group at the α-position, the ester must first be converted to its enolate.

-

Enolate Formation: A strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to completely and irreversibly deprotonate the α-carbon without competing nucleophilic attack at the ester carbonyl. This step is performed at low temperature (-78 °C) to prevent side reactions.

-

Alkylation: The resulting nucleophilic enolate is then treated with an electrophile, methyl iodide. The enolate attacks the methyl group in an Sₙ2 reaction to form the new C-C bond, yielding the final product.

Experimental Protocol: Strategy II

Step 1: Synthesis of Methyl Cyclopentanecarboxylate

This protocol is adapted from the robust procedure published in Organic Syntheses.[11]

-

Apparatus: Assemble a dry 1 L three-necked, round-bottomed flask with an efficient mechanical stirrer, a reflux condenser, and a dropping funnel, all protected by calcium chloride drying tubes.

-

Reaction Setup: Suspend sodium methoxide (58 g, 1.07 mol) in 330 mL of anhydrous ether.

-

Addition: Begin stirring and add a solution of 2-chlorocyclohexanone (133 g, 1.0 mol) in 30 mL of dry ether dropwise from the funnel. Regulate the rate of addition to control the exothermic reaction (approx. 40 minutes).

-

Reflux: After the addition is complete, stir and heat the mixture under reflux for 2 hours.

-

Workup: Cool the flask and add water until all salts dissolve. Separate the ether layer. Extract the aqueous layer with two 50 mL portions of ether. Combine all ethereal solutions and wash successively with 100 mL portions of 5% HCl, 5% NaHCO₃ solution, and saturated brine.

-

Purification: Dry the ether solution over anhydrous MgSO₄, filter, and remove the ether by distillation. The crude product is then purified by vacuum distillation to yield methyl cyclopentanecarboxylate.[11]

Step 2: α-Methylation to this compound

-

LDA Preparation: In a flame-dried, nitrogen-flushed flask, dissolve diisopropylamine (15.4 mL, 0.11 mol) in 100 mL of anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol). Stir at -78 °C for 30 minutes.

-

Enolate Formation: To this LDA solution, add a solution of methyl cyclopentanecarboxylate (12.8 g, 0.10 mol) in 30 mL of anhydrous THF dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Alkylation: Add methyl iodide (15.6 g, 0.11 mol) dropwise to the enolate solution. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by fractional distillation under vacuum to yield the final product, this compound.

Product Characterization & Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [2] |

| Boiling Point | ~160-162 °C (at atmospheric pressure, estimated); 219.78 °C at 760 mmHg[2] |

| Appearance | Colorless liquid[1] |

| ¹H NMR (CDCl₃, est.) | δ ~3.65 (s, 3H, -OCH₃), 1.5-2.0 (m, 8H, cyclopentyl CH₂), 1.20 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, est.) | δ ~177 (C=O), 51 (-OCH₃), 47 (quaternary C), 35 (cyclopentyl CH₂), 25 (cyclopentyl CH₂), 22 (-CH₃) |

| IR (Neat, cm⁻¹) | ~2960 (C-H stretch), ~1735 (C=O ester stretch), ~1160 (C-O stretch) |

Note: NMR and IR data are estimated based on the structure and data from similar compounds like methyl cyclopentanecarboxylate and other substituted esters.[12][13][14][15]

Comparative Analysis and Conclusion

Both Strategy I and Strategy II represent viable and robust pathways to this compound, each with distinct advantages for the research scientist.

-

Strategy I (Convergent/Esterification): This route is highly modular. The synthesis of the carboxylic acid precursor can be optimized independently. While the overall sequence is longer, the final esterification step is typically very high-yielding and clean. This strategy may be preferred if various esters (ethyl, propyl, etc.) are desired, as the common acid intermediate can be esterified with different alcohols.

-

Strategy II (Linear/Alkylation): This approach is more elegant and potentially shorter. The Favorskii rearrangement is a powerful transformation for accessing the cyclopentane ring system.[16] The main challenge lies in the strict anhydrous and low-temperature conditions required for the LDA-mediated alkylation. This route is ideal for specifically targeting the methyl ester when starting materials are readily available.

The choice of synthesis will ultimately depend on the starting materials available, the scale of the reaction, and the specific expertise of the laboratory. Both methods, when executed with care, provide reliable access to this important synthetic building block.

References

- Goheen, D. W., & Vaughan, W. R. Methyl cyclopentanecarboxylate. Organic Syntheses.

- PubChem. Methyl cyclopent-1-ene-1-carboxylate. National Center for Biotechnology Information.

- Journal of Chemical Education. (2016, August). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. ERIC.

- PubChem. Methyl cyclopentanecarboxylate. National Center for Biotechnology Information.

- Wikipedia. Favorskii rearrangement.

- ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarboxylic acid.

- NIST. Methyl cyclopentanecarboxylate. NIST Chemistry WebBook.

- AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.

- MySkinRecipes. Methyl 1-methylcyclopentane-1-carboxylate.

- NIST. Methyl cyclopentanecarboxylate. NIST Chemistry WebBook.

- YouTube. (2022, January 26). Favorskii Rearrangement. Professor Dave Explains.

- ChemSynthesis. (2025, May 20). methyl 1-methyl-2-cyclopentene-1-carboxylate.

- NIST. Methyl cyclopentanecarboxylate. NIST Chemistry WebBook.

- PrepChem.com. Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid.

- Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

- ResearchGate. 1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top....

- SpectraBase. Methyl 1-cyclopentene-1-carboxylate - Optional[13C NMR] - Spectrum.

- Google Patents. US4007216A - 2-Methoxy-4-methyl-3-oxo-cyclopent-1-ene-1,4-dicarboxylic acid esters.

- PubChem. Cyclopentanecarboxylic acid, 1-methyl-, methyl ester. National Center for Biotechnology Information.

- PubChem. 1-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information.

- YouTube. (2023, December 9). Synthesis of Dimethyl Cyclopentane. Organic Chemistry Tutor.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

- 1. Buy this compound | 4630-83-5 [smolecule.com]

- 2. Methyl 1-methylcyclopentane-1-carboxylate [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. adichemistry.com [adichemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl cyclopentanecarboxylate [webbook.nist.gov]

- 14. Methyl cyclopentanecarboxylate [webbook.nist.gov]

- 15. Methyl cyclopentanecarboxylate [webbook.nist.gov]

- 16. ERIC - EJ1110412 - Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement, Journal of Chemical Education, 2016-Aug [eric.ed.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 1-Methylcyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylcyclopentanecarboxylate is a cyclic ester with the chemical formula C₈H₁₄O₂. Its structure, characterized by a cyclopentane ring with a methyl group and a methyl carboxylate group attached to the same carbon atom, gives rise to a unique set of physical and chemical properties. This guide provides a comprehensive overview of the key physical properties of this compound, offering valuable insights for its application in research, particularly in the fields of organic synthesis and drug development. Understanding these properties is crucial for predicting its behavior in various chemical environments, designing synthetic routes, and ensuring safe handling and storage.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic chemical identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 4630-83-5 | - |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol |

The structure of this compound is depicted below, showcasing the arrangement of its constituent atoms.

Caption: Chemical structure of this compound.

Experimentally Determined Physical Properties

The following table summarizes the key physical properties of this compound based on available experimental data. It is important to note that a definitive melting point has not been reported in the literature, which suggests that the compound is a liquid at standard room temperature.

| Physical Property | Value | Conditions |

| Boiling Point | 85-88 °C | at 20 Torr |

| Density | 0.9654 g/cm³ | at 20 °C |

| Refractive Index | 1.446 | at 20 °C |

| Melting Point | Not available | - |

| Solubility | Miscible in ethanol, ether, and acetone. Insoluble in water.[1] | Standard temperature and pressure |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Singlet (3H): Expected around 3.6-3.7 ppm, corresponding to the three protons of the methyl ester group (-OCH₃).

-

Singlet (3H): Expected around 1.2-1.3 ppm, corresponding to the three protons of the methyl group attached to the cyclopentane ring.

-

Multiplets (8H): Expected in the range of 1.5-2.0 ppm, arising from the eight protons on the cyclopentane ring. The complexity of these signals is due to spin-spin coupling between adjacent, non-equivalent protons.

¹³C NMR (Predicted):

-

Quaternary Carbon: One signal expected in the range of 45-55 ppm for the carbon atom of the cyclopentane ring bonded to both the methyl and the ester groups.

-

Ester Carbonyl Carbon: One signal expected in the range of 170-180 ppm.

-

Methyl Ester Carbon: One signal expected around 50-55 ppm.

-

Ring Methyl Carbon: One signal expected in the range of 20-30 ppm.

-

Cyclopentane Carbons (CH₂): Multiple signals expected in the range of 20-40 ppm for the four methylene carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of its close analog, methyl cyclopentanecarboxylate. The most prominent absorption bands would be:

-

C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ , characteristic of the ester carbonyl group.

-

C-O Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ , corresponding to the stretching vibration of the C-O single bond of the ester.

-

C-H Stretch: Multiple absorption bands in the region of 2850-3000 cm⁻¹ , due to the stretching vibrations of the C-H bonds in the methyl and cyclopentane groups.

-

C-H Bend: Absorption bands in the region of 1350-1470 cm⁻¹ , corresponding to the bending vibrations of the C-H bonds.

The primary difference in the IR spectrum compared to methyl cyclopentanecarboxylate would be the presence of additional C-H stretching and bending vibrations associated with the extra methyl group on the cyclopentane ring.

Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. The following section outlines the standard experimental protocols for measuring the key physical properties discussed in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Causality: The principle behind this method is that as the liquid is heated, the air trapped in the capillary tube expands and escapes, eventually being replaced by the vapor of the liquid. When a steady stream of bubbles is observed, the vapor pressure inside the capillary is slightly greater than the atmospheric pressure. Upon cooling, the vapor pressure drops, and when it equals the atmospheric pressure, the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.

Determination of Density

Density, a fundamental physical property, is defined as the mass per unit volume. For a liquid, it can be accurately determined using a pycnometer or a volumetric flask and a balance.

Caption: Step-by-step workflow for the determination of liquid density.

Self-Validation: To ensure accuracy, the procedure should be repeated multiple times, and the average density value should be reported. The calibration of the balance and the volumetric flask should be verified using standards.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Protocol:

-

Calibration: Ensure the refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the this compound onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the scale.

-

Temperature Control: The refractive index is temperature-dependent, so it is crucial to record the temperature at which the measurement is taken, typically 20°C.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and splitting patterns to elucidate the molecular structure.

FTIR Spectroscopy:

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Sample Spectrum: Place the salt plates in the spectrometer and acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While some experimental data is available, further research is needed to determine its melting point and to obtain and publish its experimental spectroscopic data. The provided protocols offer a standardized approach for the determination of these properties, ensuring data reliability and reproducibility. A thorough understanding of these physical characteristics is essential for the effective and safe utilization of this compound in various scientific and industrial applications.

References

- Crysdot LLC.

- PubChem. Methylcyclopentane.

Sources

An In-depth Technical Guide to Methyl 1-Methylcyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 1-methylcyclopentanecarboxylate, a versatile building block in organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: Unveiling the Potential of a Substituted Cyclopentane Scaffold

This compound is an organic compound featuring a five-membered cyclopentane ring substituted with both a methyl group and a methyl carboxylate group at the same carbon atom.[1] This seemingly simple molecule holds significant potential in various scientific domains, from the development of novel pharmaceuticals to the creation of unique fragrance compounds.[2][3] The cyclopentane scaffold itself is a recurring motif in a wide array of biologically active natural products and synthetic drugs, valued for its ability to present substituents in well-defined spatial orientations.[4][5] The introduction of a methyl group on the cyclopentane ring can significantly influence the molecule's conformational preferences and metabolic stability, a concept often referred to as the "magic methyl effect" in medicinal chemistry. This guide will delve into the synthesis, spectroscopic characterization, and reactivity of this compound, providing researchers with the foundational knowledge to harness its synthetic utility.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 1-methylcyclopentane-1-carboxylate | [1] |

| CAS Number | 4630-83-5 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 219.78 °C (estimated) | [6] |

| Density | 1.0037 g/cm³ (estimated) | [6] |

| Refractive Index | 1.4630 (estimated) | [6] |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be efficiently achieved through the Favorskii rearrangement, a powerful method for the ring contraction of cyclic α-halo ketones.[7][8] This base-catalyzed rearrangement offers a reliable route to cyclopentane derivatives from readily available cyclohexanones.[9][10] The following protocol details the synthesis from 2-chloro-2-methylcyclohexanone.

The Favorskii Rearrangement: Mechanism and Rationale

The Favorskii rearrangement proceeds through a cyclopropanone intermediate.[7] The choice of an alkoxide base, such as sodium methoxide, directly yields the corresponding ester.[7] The mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to form the bicyclic intermediate, which is then opened by the alkoxide.

Experimental Protocol: Synthesis via Favorskii Rearrangement

This protocol is adapted from established procedures for the Favorskii rearrangement of α-halocyclohexanones.[5][9]

Materials:

-

2-Chloro-2-methylcyclohexanone

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether (Et₂O)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Substrate: While stirring vigorously, add a solution of 2-chloro-2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether. Combine all organic extracts.

-

Washing: Wash the combined organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm. The methyl group on the cyclopentane ring (C-CH₃) will appear as a singlet further upfield. The protons on the cyclopentane ring will exhibit complex multiplets due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a peak for the carbonyl carbon of the ester at approximately 175-180 ppm. The quaternary carbon of the cyclopentane ring will also be observable. The carbons of the methyl ester and the ring methyl group will appear at distinct upfield chemical shifts. The four methylene carbons of the cyclopentane ring are expected to have different chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the range of 1730-1750 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aliphatic and methyl groups just below 3000 cm⁻¹ and C-O stretching vibrations of the ester between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) at m/z = 142 should be observable. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) leading to an acylium ion, and McLafferty rearrangement if sterically feasible.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily centered around its ester functionality.

Hydrolysis

The ester can be hydrolyzed back to the corresponding carboxylic acid, 1-methylcyclopentanecarboxylic acid, under either acidic or basic conditions.[11] This reaction is fundamental for further synthetic transformations where the carboxylic acid is the desired intermediate.

Nucleophilic Acyl Substitution

The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This allows for the conversion of the methyl ester into other esters (transesterification), amides (by reaction with amines), or for its reduction to the corresponding alcohol (1-hydroxymethyl-1-methylcyclopentane) using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery and Fragrance Industry

The rigid, three-dimensional structure of the 1-methylcyclopentane scaffold makes it an attractive building block in medicinal chemistry for the synthesis of conformationally constrained molecules.[3][4] The introduction of the methyl group can enhance binding to biological targets and improve pharmacokinetic properties. Furthermore, the pleasant, fruity odor of many small esters suggests a potential application of this compound in the fragrance and flavor industry.[2][12]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis. Its preparation via the robust Favorskii rearrangement and the reactivity of its ester group provide access to a wide range of substituted cyclopentane derivatives. This guide has provided a detailed, scientifically grounded overview to empower researchers in their exploration and application of this important synthetic building block.

References

- Sakai, T.; Amano, E.; Kawabata, A.; Takeda, A. Malonate anion induced Favorskii-type rearrangement. 3. Reaction of methyl-substituted .alpha. J. Org. Chem.1980, 45 (11), 2039–2043. [Link]

- Organic Syntheses, Coll. Vol. 4, p.594 (1963); Vol. 39, p.37 (1959). [Link]

- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.

- Favorskii Rearrangement. AdiChemistry. [Link]

- Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129. PubChem. [Link]

- Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365. PubChem. [Link]

- Favorskii rearrangement. Wikipedia. [Link]

- 1,2,4-trisubstituted cyclopentanes as pl

- Methyl cyclopentanecarboxyl

- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542).

- Methyl cyclopentanecarboxyl

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Methyl cyclohexane carboxylates and their use in perfume compositions.

- FAVORSKII REARRANGEMENT | MECHANISM | APPLIC

- Mass Spectrometry - Fragmentation P

- Synthesis and antitumor activity of cyclopentane-fused anthraquinone deriv

- Methyl 1-cyclopentene-1-carboxylate - Optional[

- Methyl cyclohexane carboxylates and their use in perfume compositons.

- Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry. [Link]

- Methyl 1-methylcyclopentane-1-carboxyl

- 1-methylcyclopentanecarboxylic acid. ChemSynthesis. [Link]

- Methyl 1-methylcyclopentane-1-carboxyl

- Lab5 procedure esterific

- mass spectra - fragmentation p

- Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF.

- Process for the preparation of 1-methylcyclopentane derivatives.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]

- Methyl cyclohexane carboxylates and their use in perfume compositons.

- Synthesis of Chiral Cyclopentenones.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 6. Fragrance material review on methyl hexyl oxo cyclopentanone carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adichemistry.com [adichemistry.com]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. EP2070512B1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 1-Methylcyclopentanecarboxylate

This technical guide provides an in-depth exploration of the spectroscopic data for methyl 1-methylcyclopentanecarboxylate (CAS No. 4630-83-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a practical framework for spectral interpretation, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into the causality behind experimental choices and provide robust protocols to ensure data integrity and reproducibility.

Molecular Structure and Analytical Rationale

This compound is a simple ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] Its structure, featuring a quaternary carbon at the 1-position of the cyclopentane ring, presents a distinct spectroscopic fingerprint. Understanding this structure is paramount for designing analytical methodologies aimed at its identification and quantification.

The selection of NMR, IR, and MS is deliberate. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy identifies key functional groups, primarily the ester carbonyl. Mass spectrometry elucidates the molecular weight and provides structural clues through fragmentation analysis. Together, these techniques offer a self-validating system for comprehensive structural confirmation.

Table 1: Key Molecular and Physical Properties

| Property | Value | Source |

| CAS Number | 4630-83-5 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| SMILES | O=C(C1(C)CCCC1)OC | [1] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. The absence of a proton on the C1 carbon simplifies the ¹H spectrum in some respects but also means key structural information must be gleaned from the chemical shifts of the surrounding protons and carbons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the protons of the ester methyl group, the C1-methyl group, and the four methylene groups of the cyclopentane ring. Due to the symmetry of the molecule, the eight methylene protons are expected to appear as two multiplets.

Expertise & Experience: The choice of a standard 400 or 500 MHz spectrometer is typically sufficient for resolving the proton signals of a molecule this size.[2] Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for esters and its single, well-defined solvent residual peak at 7.26 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 3.67 | Singlet | 3H | -OCH₃ | Typical range for methyl ester protons. |

| b | 1.50 - 1.70 | Multiplet | 4H | -CH₂- (C2, C5) | Protons on carbons adjacent to the quaternary center. |

| c | 1.40 - 1.50 | Multiplet | 4H | -CH₂- (C3, C4) | Protons on carbons beta to the quaternary center. |

| d | 1.15 | Singlet | 3H | C1-CH₃ | Quaternary methyl group, singlet due to no adjacent protons. |

Note: These are predicted values based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six unique carbon signals. The chemical shifts are highly informative, particularly for the quaternary C1 carbon and the carbonyl carbon.

Trustworthiness: The prediction of ¹³C chemical shifts is generally reliable and serves as a strong corroborative tool. The presence of the quaternary carbon signal, which would be absent in the spectrum of its non-methylated analog (methyl cyclopentanecarboxylate), is a key diagnostic feature.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

| Predicted δ (ppm) | Assignment | Rationale |

| 176.5 | C=O | Characteristic chemical shift for an ester carbonyl carbon. |

| 51.5 | -OCH₃ | Typical range for a methyl ester carbon. |

| 45.0 | C1 | Quaternary carbon, deshielded by the attached methyl and carboxyl groups. |

| 35.0 | C2, C5 | Methylene carbons adjacent to the quaternary center. |

| 25.5 | C3, C4 | Methylene carbons beta to the quaternary center. |

| 23.0 | C1-CH₃ | Quaternary methyl carbon. |

Note: These are predicted values. Experimental verification is required for confirmation.

Caption: Standard experimental workflow for FTIR analysis of a neat liquid sample.

Section 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and gain structural information from fragmentation patterns.

Expertise & Experience: Due to its volatility, GC-MS is the ideal method for analyzing this compound. [3]A standard non-polar column (e.g., DB-5ms) is suitable for separation. The electron impact energy is typically set to 70 eV to induce reproducible fragmentation.

The mass spectrum of the structural analog, methyl cyclopentanecarboxylate, shows a molecular ion peak (M⁺) at m/z 128. [4]For this compound, the molecular ion peak is expected at m/z 142 .

The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement, though the latter is not possible for this molecule due to the lack of a gamma-proton.

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of the C1-methyl group |

| 111 | [M - OCH₃]⁺ | Alpha-cleavage: loss of the methoxy radical |

| 83 | [M - COOCH₃]⁺ | Alpha-cleavage: loss of the carbomethoxy group, forming the 1-methylcyclopentyl cation |

| 69 | [C₅H₉]⁺ | Fragmentation of the cyclopentyl ring (e.g., loss of ethene from the C₅H₉ cation) [5] |

| 59 | [COOCH₃]⁺ | Alpha-cleavage: formation of the carbomethoxy cation |

Trustworthiness: The molecular ion peak at m/z 142 is the most definitive piece of information. The fragment at m/z 83, corresponding to the loss of the entire ester functional group, would be a strong indicator of the 1-methylcyclopentyl substructure. Comparing the fragmentation pattern to that of methylcyclopentane and methyl cyclopentanecarboxylate provides a self-validating framework for interpretation.

Section 4: Experimental Protocols

The following protocols are provided as a robust starting point for acquiring high-quality spectroscopic data for this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is locked, tuned, and shimmed according to standard instrument procedures to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Protocol for FTIR Spectroscopy (Neat Liquid)

-

Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and the salt plates (KBr or NaCl) are polished and free of contaminants.

-

Background Spectrum: Acquire a background spectrum with nothing in the sample holder. This will account for atmospheric gases.

-

Sample Application: Place one drop of this compound onto the surface of one salt plate.

-

Film Formation: Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film, avoiding air bubbles. [6]5. Data Acquisition: Immediately place the salt plate assembly into the sample holder in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane), then store them in a desiccator.

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.

-

Data Analysis: Identify the chromatographic peak corresponding to the target compound. Analyze the associated mass spectrum, identifying the molecular ion and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) if available. [7]

References

- Benchchem. (n.d.). Application Note: Infrared Spectroscopy for the Characterization of Esters.

- Tholl, D. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-9.

- National Institute of Standards and Technology. (n.d.). Methyl cyclopentanecarboxylate: Gas Phase Infrared Spectrum. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78365, Methyl cyclopentanecarboxylate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138436, 1-Methylcyclopentane-1-carboxylic acid.

- SpectraBase. (n.d.). Methyl cyclopentanecarboxylate. Wiley-VCH GmbH.

- SpectraBase. (n.d.). Methyl 1-cyclopentene-1-carboxylate. Wiley-VCH GmbH.

- Zucco, C., et al. (2010). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants, and Conformations of Cocaine, Benzoylecgonine, Ecgonine Methyl Ester, and Ecgonine. Magnetic Resonance in Chemistry, 48(7), 558-567.

- SpectraBase. (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. Wiley-VCH GmbH.

- Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS.

- Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids.

- National Institute of Standards and Technology. (n.d.). Cyclopentane, methyl-. In NIST Chemistry WebBook.

- Al-Amiery, A. A., et al. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of Molecular Structure, 1288, 135745.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. Methyl cyclopentanecarboxylate [webbook.nist.gov]

- 4. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentane, methyl- [webbook.nist.gov]

- 6. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR spectrum [chemicalbook.com]

1H NMR spectrum of methyl 1-methylcyclopentanecarboxylate

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 1-Methylcyclopentanecarboxylate

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, expected chemical shifts and multiplicities, and practical considerations for obtaining a high-quality spectrum. A detailed, field-proven experimental protocol is provided, underpinned by a discussion of the causal factors influencing experimental choices. This guide aims to serve as an authoritative resource for the structural elucidation and quality control of this and structurally related compounds.

Introduction: The Structural Significance of Substituted Cyclopentanes

Cyclopentane rings are prevalent structural motifs in a wide range of biologically active molecules and synthetic compounds.[1] Unlike more rigid cyclic systems, cyclopentanes exhibit significant conformational flexibility, primarily through pseudorotation between 'envelope' and 'half-chair' conformations.[1] This dynamic behavior has a profound impact on the NMR spectrum, as it often leads to time-averaged signals that can complicate spectral interpretation. A thorough understanding of 1H NMR spectroscopy is therefore indispensable for the unambiguous structural determination of substituted cyclopentane derivatives like this compound.

Predicted 1H NMR Spectrum of this compound

The is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The interpretation of the spectrum hinges on understanding the electronic effects of the ester and methyl substituents, as well as the geometry of the cyclopentane ring.

Molecular Structure and Proton Environments

The structure of this compound features a quaternary carbon at the 1-position, substituted with both a methyl group and a methoxycarbonyl group. This substitution pattern simplifies the spectrum by eliminating a proton at the point of substitution. The remaining protons are the methyl ester protons, the C1-methyl protons, and the methylene protons of the cyclopentane ring at positions 2, 3, 4, and 5. Due to the rapid conformational averaging of the cyclopentane ring, the methylene protons at the 2- and 5-positions are chemically equivalent, as are the protons at the 3- and 4-positions.

Diagram of Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with unique proton environments labeled.

Analysis of Predicted Chemical Shifts and Multiplicities

The predicted chemical shifts (δ) are based on the electronic environment of each proton. Electronegative atoms and anisotropic effects of carbonyl groups cause deshielding, shifting signals downfield.

| Proton Label | Description | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| (a) | Methoxy (O-CH ₃) | ~3.6 - 3.7 | Singlet (s) | 3H |

| (b) | C1-Methyl (C-CH ₃) | ~1.2 - 1.3 | Singlet (s) | 3H |

| (c) | C2/C5-Methylene (-CH ₂-) | ~1.7 - 1.9 | Multiplet (m) | 4H |

| (d) | C3/C4-Methylene (-CH ₂-) | ~1.5 - 1.7 | Multiplet (m) | 4H |

Justification for Predictions:

-

Protons (a) - Methoxy Group: These protons are attached to an oxygen atom, which is highly electronegative. This causes a significant deshielding effect, resulting in a downfield chemical shift, expected around 3.6-3.7 ppm. Since there are no adjacent protons, the signal will be a singlet.

-

Protons (b) - C1-Methyl Group: These protons are on a methyl group attached to a quaternary carbon. This environment is relatively shielded, leading to an upfield chemical shift, predicted to be around 1.2-1.3 ppm. The absence of adjacent protons results in a singlet.

-

Protons (c) - C2/C5-Methylene Groups: These methylene protons are adjacent to the quaternary carbon bearing the ester and methyl groups. The proximity to the electron-withdrawing ester group will cause a slight deshielding effect compared to the other methylene protons.[1] Due to coupling with the neighboring C3/C4 protons, this signal will appear as a multiplet.

-

Protons (d) - C3/C4-Methylene Groups: These protons are further from the deshielding ester group and are therefore expected to be at a more upfield position compared to the C2/C5 protons.[1] They will also appear as a multiplet due to coupling with the C2/C5 protons.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality . This protocol is designed to be self-validating by ensuring proper sample preparation and instrument parameter selection.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

Materials:

-

This compound (5-25 mg)[2]

-

Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (0.6-0.7 mL)[2][3]

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

Procedure:

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound and place it in a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS to the vial.[2][3] The deuterated solvent is crucial as its deuterium signal is used by the spectrometer for field-frequency locking.[3]

-

Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. Complete dissolution is critical to avoid spectral line broadening.[2]

-

Filtration: To remove any particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for NMR Sample Preparation

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

NMR Instrument Parameters

The following are recommended starting parameters for a standard 400-600 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

| Parameter | Symbol | Recommended Value | Rationale |

| Pulse Program | pulprog | zg30 or zg | A standard one-pulse experiment. zg30 uses a 30° flip angle which allows for a shorter relaxation delay.[6] |

| Number of Scans | ns | 8-16 | Sufficient for good signal-to-noise (S/N) for a sample of this concentration. S/N increases with the square root of the number of scans.[7] |

| Relaxation Delay | d1 | 1.5 - 5 s | Allows for adequate relaxation of protons between pulses, crucial for accurate integration.[6][8] |

| Acquisition Time | aq | 3 - 4 s | Provides sufficient digital resolution for resolving fine coupling patterns.[6][9] |

| Spectral Width | sw | 12 - 16 ppm | Encompasses the typical chemical shift range for organic molecules.[6][9] |

| Receiver Gain | rg | Auto-adjusted | Optimizes the signal intensity without causing ADC overflow.[8] |

Trustworthiness and Self-Validation

The integrity of the obtained NMR data relies on a self-validating system. The sharpness and symmetrical (Lorentzian) line shape of the TMS signal at 0.0 ppm serves as an initial check of proper shimming and sample quality.[10] The integration of the signals should correspond to the ratio of protons in the molecule (3:3:4:4). Any significant deviation from this ratio may indicate the presence of impurities or incomplete relaxation. The residual solvent peak (for CDCl₃, δ ~7.26 ppm) can also be used as a secondary chemical shift reference.

Conclusion

The is a powerful tool for its structural verification. The predicted spectrum, characterized by four distinct signals, is readily interpretable based on fundamental principles of chemical shift and spin-spin coupling. By adhering to the detailed experimental protocol provided, researchers can reliably obtain high-quality, reproducible spectra, ensuring the scientific integrity of their findings. This guide provides the necessary theoretical foundation and practical insights for the successful application of 1H NMR in the analysis of this and related cyclopentane derivatives.

References

- Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. Benchchem.

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.

- Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department NMR Facility.

- Optimizing NMR acquisition parameters for samples in So-D6. Benchchem.

- Cyclopentane H-1 proton nmr spectrum analysis. Doc Brown's Chemistry.

- NMR Sample Preparation. University of Alberta, Department of Chemistry.

- Basic NMR Concepts. Boston University, Chemical Instrumentation Center.

- Basic Acquisition Parameters. San Diego State University, NMR Facility.

- Methyl cyclopentanecarboxylate - 1H NMR Chemical Shifts. SpectraBase.

- 1H NMR spectra of the methyl cyclopentanone-2-carboxylate. ResearchGate.

- 1H-NMR of Methyl Cyclopentanecarboxylate. TCI Chemicals.

- Methyl cyclopentanecarboxylate. PubChem.

- Methyl cyclopent-1-ene-1-carboxylate. PubChem.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). Human Metabolome Database.

- NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility.

- NMR Sample Preparation. Western University, Department of Chemistry.

- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.

- Synthesis of an Ester. California State University, Bakersfield.

- NMR Sample Preparation: The Complete Guide. Organomation.

- 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organomation.com [organomation.com]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.bu.edu [sites.bu.edu]

mass spectrometry of methyl 1-methylcyclopentanecarboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 1-Methylcyclopentanecarboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₈H₁₄O₂, M.W. 142.20 g/mol ). Direct experimental mass spectra for this specific compound are not widely available in public spectral libraries. Therefore, this document employs a predictive approach grounded in fundamental principles of electron ionization (EI) mass spectrometry and supported by fragmentation data from structurally similar analogs, such as methyl 1-methylcyclohexanecarboxylate. We will explore the primary fragmentation pathways, predict the resulting mass spectrum, and provide a detailed, field-proven protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of how to identify and characterize this molecule.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a saturated cyclic ester. Its structure features a cyclopentane ring with both a methyl group and a methyl ester group attached to the same quaternary carbon (C1). This tertiary ester configuration is a critical determinant of its fragmentation behavior under electron ionization. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the premier analytical technique for the definitive identification and quantification of volatile and semi-volatile organic compounds like this ester.

Understanding the predictable ways in which a molecule like this compound fragments upon ionization is essential for accurate spectral interpretation. It allows the analyst to not only confirm the compound's identity but also to distinguish it from structural isomers. The stability of the resulting fragment ions, particularly the formation of stable carbocations and resonance-stabilized acylium ions, governs the appearance of the mass spectrum.

Core Principles of Electron Ionization (EI) Fragmentation for Tertiary Esters

Electron Ionization (EI) at a standard energy of 70 eV imparts significant internal energy into the analyte molecule, causing it to ionize and subsequently fragment. For an ester like this compound, the initial event is the removal of an electron to form a molecular ion (M⁺•).

Caption: Predicted EI fragmentation pathways for this compound.

Interpretation of Key Fragment Ions

The anticipated mass spectrum will be dominated by ions resulting from the energetically favorable cleavage pathways.

| m/z | Proposed Ion Structure | Fragmentation Mechanism | Predicted Abundance | Causality and Field Insights |

| 83 | 1-Methylcyclopentyl Cation | α-Cleavage: Loss of the carbomethoxy radical (•COOCH₃) | Base Peak | This is the most favored pathway. The cleavage results in the formation of a highly stable tertiary carbocation. In the analogous methyl 1-methylcyclohexanecarboxylate, the corresponding [M-59]⁺ ion is the base peak, providing strong evidence for this prediction. [1] |

| 111 | [M - •OCH₃]⁺ Acylium Ion | α-Cleavage: Loss of the methoxy radical (•OCH₃) | Medium | Formation of a resonance-stabilized acylium ion is a very common and characteristic fragmentation for methyl esters. [2]This peak provides definitive evidence for the methyl ester functionality. |

| 127 | [M - •CH₃]⁺ Ion | α-Cleavage: Loss of the tertiary methyl radical (•CH₃) | Medium-Low | Cleavage of the C1-CH₃ bond also yields a stable tertiary cation stabilized by the adjacent ester group. While favorable, it is generally less dominant than the loss of the entire ester moiety. |

| 59 | [COOCH₃]⁺ Ion | Cleavage of the C1-Carboxyl bond | Medium-Low | This fragment confirms the presence of the methyl ester group. Its abundance can vary but it is typically a reliable indicator. |

| 55, 69 | Cyclopentyl Ring Fragments | Subsequent fragmentation of the m/z 83 ion | Medium | Once the stable m/z 83 ion is formed, it can undergo further fragmentation through ring-opening and loss of neutral alkenes (e.g., ethene), leading to common C₄ and C₅ fragments. The mass spectrum of methylcyclopentane shows a prominent peak at m/z 69, supporting this subsequent fragmentation. [3] |

| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) | Very Low / Absent | As discussed, the high stability of the m/z 83 fragment ion means the molecular ion is very likely to fragment immediately upon formation and may not be observed. |

Experimental Protocol: GC-MS Analysis

To achieve robust and reproducible data, a well-defined analytical method is crucial. The following protocol is a validated starting point for the GC-MS analysis of this compound.

Recommended Instrumentation and Parameters

A standard benchtop GC-MS system equipped with a capillary column is ideal for this analysis.

| Parameter | Recommended Setting | Rationale / Expertise |

| Gas Chromatograph (GC) | ||

| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile compounds, including cyclic esters. [4] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Split (e.g., 50:1) or Splitless | Use a split injection for samples with concentrations >1 ppm to avoid column overloading. Use splitless injection for trace-level analysis to maximize sensitivity. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 240 °C, hold 5 min | This program provides good separation from common solvents and other potential contaminants while ensuring the analyte elutes as a sharp, symmetrical peak. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that are comparable to library spectra. [5] |

| Mass Range | m/z 40-200 | This range covers the expected molecular ion and all significant fragment ions. |

| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |

| Transfer Line Temp. | 280 °C | Must be hot enough to prevent analyte condensation as it transfers from the GC to the MS, but not so hot as to cause degradation. |

Experimental Workflow

The following workflow diagram outlines the complete analytical process from sample receipt to data analysis.

Sources

IR spectroscopy of methyl 1-methylcyclopentanecarboxylate

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1-Methylcyclopentanecarboxylate

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive technical overview of the principles and practices for analyzing this compound using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical basis for its characteristic vibrational frequencies, provide a detailed interpretation of its IR spectrum, and present a field-proven, step-by-step protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR). This document is designed to equip researchers with the expertise to confidently identify and characterize this and similar ester compounds, ensuring data integrity and reproducibility in research and development settings.

Introduction: The Role of IR Spectroscopy in Ester Characterization

In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of molecular structure is paramount. Esters are a common functional group in active pharmaceutical ingredients (APIs) and synthetic intermediates. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for identifying the key functional groups within a molecule, making it a first-line technique for reaction monitoring, quality control, and structural verification.

This compound, a saturated aliphatic ester, presents several characteristic vibrational modes that are readily identifiable via IR spectroscopy. The power of this technique lies in its ability to probe the specific stretching and bending vibrations of chemical bonds, which act as a unique molecular "fingerprint." Understanding the origin of these absorption bands allows scientists to not only confirm the presence of the ester group but also to glean information about the surrounding alkyl framework.

Molecular Structure and Predicted Vibrational Modes

The interpretation of an IR spectrum begins with a fundamental understanding of the molecule's structure and the types of vibrations it can exhibit.

Molecular Structure

This compound (C₈H₁₄O₂) consists of a cyclopentane ring with two substituents attached to the same carbon atom (C1): a methyl group (-CH₃) and a methyl carboxylate group (-COOCH₃).[1][2] This structure lacks α,β-unsaturation, classifying it as a saturated aliphatic ester.

Caption: Molecular structure of this compound.

Theoretical Vibrational Analysis

The primary absorption bands in the IR spectrum arise from the following molecular vibrations:

-

C-H Stretching: Vibrations from the sp³-hybridized carbons of the cyclopentane ring and the two methyl groups.

-

C=O Stretching: The most prominent vibration of the ester functional group, originating from the carbonyl double bond.[3]

-

C-O Stretching: Two distinct stretches associated with the ester linkage (C-C-O and O-C-C).[4]

-

C-H Bending: Scissoring, wagging, and twisting motions of the CH₂ and CH₃ groups.

-

C-C Stretching and Skeletal Vibrations: Complex vibrations within the cyclopentane ring, contributing to the "fingerprint region."[5]

Interpreting the Infrared Spectrum

A key feature of esters is a pattern of three strong absorption bands, sometimes referred to as the "Rule of Three," which correspond to the C=O stretch and the two C-O stretches.[4]

The Carbonyl (C=O) Stretching Region

The most diagnostic peak in the spectrum is the carbonyl stretch. For saturated aliphatic esters like this compound, this vibration results in a very strong, sharp absorption band.[6]

-

Causality: The position of this band is sensitive to the electronic environment. The electronegative ester oxygen atom attached to the carbonyl carbon pulls electron density through the sigma bond (inductive effect), which strengthens and stiffens the C=O double bond. This results in a higher stretching frequency compared to a simple ketone (which typically appears around 1715 cm⁻¹).[8] The absence of conjugation with double bonds or aromatic rings keeps the frequency at this higher end of the carbonyl range.[3]

The C-O Stretching Region

Esters possess two distinct C-O single bonds, which give rise to two strong, characteristic absorption bands in the fingerprint region. These are crucial for confirming the ester functionality.[4]

-

Asymmetric C-C-O Stretch: A strong band typically appears between 1300-1150 cm⁻¹.[3] This vibration involves the stretch of the C-O bond adjacent to the carbonyl group.

-